molecular formula C14H17ClO B601225 trans-4-(p-Chlorophenyl)-1-acetylcyclohexane CAS No. 91161-85-2

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

Cat. No.: B601225
CAS No.: 91161-85-2
M. Wt: 236.74
InChI Key:
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Description

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane: is an organic compound characterized by the presence of a cyclohexane ring substituted with a p-chlorophenyl group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(p-chlorophenyl)cyclohexanone.

    Acetylation: The key step involves the acetylation of 4-(p-chlorophenyl)cyclohexanone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(p-Chlorophenyl)-1-acetylcyclohexane can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons, depending on the reducing agents and conditions used.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 4-(p-chlorophenyl)cyclohexanone or 4-(p-chlorophenyl)cyclohexanecarboxylic acid.

    Reduction: Formation of 4-(p-chlorophenyl)cyclohexanol or 4-(p-chlorophenyl)cyclohexane.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds.
  • Employed in studies involving stereochemistry and reaction mechanisms.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.

    Membrane Permeability: Altering membrane permeability to affect cellular transport mechanisms.

Comparison with Similar Compounds

    cis-4-(p-Chlorophenyl)-1-acetylcyclohexane: A stereoisomer with different spatial arrangement of substituents.

    4-(p-Chlorophenyl)cyclohexanone: A precursor in the synthesis of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane.

    4-(p-Chlorophenyl)cyclohexanol: A reduction product of the compound.

Uniqueness:

  • The trans configuration of the compound provides distinct stereochemical properties that influence its reactivity and interactions.
  • The presence of both p-chlorophenyl and acetyl groups imparts unique chemical and biological activities.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)cyclohexyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h6-9,11-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHSIPCMAJDSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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